REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][C:10]([OH:13])([c:14]2[cH:15][c:16]([F:21])[c:17]([F:20])[cH:18][cH:19]2)[CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[Cl:29][CH2:30][Cl:31].[OH:22][C:23]([C:24]([F:25])([F:26])[F:27])=[O:28]>>[NH:8]1[CH2:9][C:10]([OH:13])([c:14]2[cH:15][c:16]([F:21])[c:17]([F:20])[cH:18][cH:19]2)[CH2:11][CH2:12]1
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Name
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CC(C)(C)OC(=O)N1CCC(O)(c2ccc(F)c(F)c2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(O)(c2ccc(F)c(F)c2)C1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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OC1(c2ccc(F)c(F)c2)CCNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |